

# Application Note: Quantitative Analysis of Glomeratose in Human Plasma by HPLC-UV

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Compound of Interest		
Compound Name:	Glomeratose A	
Cat. No.:	B10818192	Get Quote

#### **Abstract**

This application note describes a robust and validated High-Performance Liquid Chromatography (HPLC) method for the quantitative determination of Glomeratose, a novel therapeutic agent, in human plasma. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic and toxicokinetic studies in preclinical and clinical drug development. The protocol outlines the necessary steps for sample preparation, chromatographic conditions, and data analysis.

#### Introduction

Glomeratose is a promising new small molecule inhibitor of the hypothetical G-protein coupled receptor, GTR-1, which is implicated in certain inflammatory diseases. To support its development, a reliable analytical method for its quantification in biological matrices is essential. This document provides a detailed protocol for the analysis of Glomeratose in human plasma using a reversed-phase HPLC system with UV detection.

# **Experimental**

- Glomeratose reference standard (≥99.5% purity)
- Internal Standard (IS): Verapamil (≥99% purity)
- Acetonitrile (HPLC grade)



- Methanol (HPLC grade)
- Water (HPLC grade, 18.2 MΩ·cm)
- Formic acid (LC-MS grade)
- Human plasma (K2EDTA)
- Agilent 1260 Infinity II HPLC system or equivalent, equipped with:
  - Quaternary Pump
  - Autosampler
  - Thermostatted Column Compartment
  - Diode Array Detector (DAD)

The separation was achieved on a C18 column with gradient elution.

Parameter	Condition
Column	ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 μm
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μL
Detection	UV at 280 nm
Run Time	10 minutes
Gradient Program	Time (min)

## **Protocols**



- Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of Glomeratose reference standard and dissolve in 10 mL of methanol.
- Working Standard Solutions: Perform serial dilutions of the primary stock solution with 50:50
  (v/v) methanol:water to prepare working standards at concentrations ranging from 1 μg/mL to
  500 μg/mL.
- Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of Verapamil in methanol.
- IS Working Solution (10 µg/mL): Dilute the IS stock solution with methanol to a final concentration of 10 µg/mL.
- Pipette 100 μL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.
- Add 20 μL of the IS working solution (10 μg/mL) and vortex for 10 seconds.
- Add 300 μL of cold acetonitrile to precipitate plasma proteins.
- Vortex vigorously for 1 minute.
- Centrifuge at 14,000 rpm for 10 minutes at 4 °C.
- Transfer 200 μL of the clear supernatant to an HPLC vial.
- Inject 10 μL into the HPLC system.

#### **Results and Discussion**

The method was validated according to standard bioanalytical method validation guidelines. The key performance characteristics are summarized below.

Table 1: Summary of Method Validation Parameters



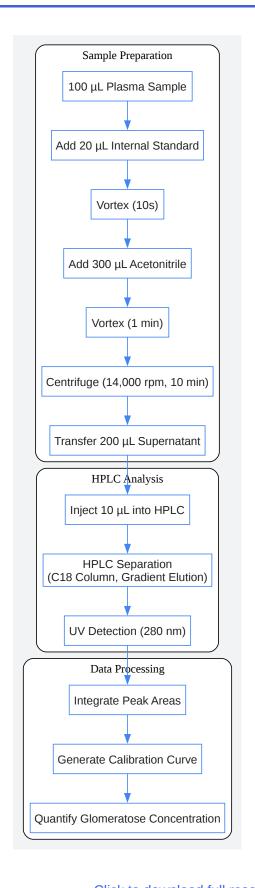
Parameter	Result
Linearity Range	0.1 - 50 μg/mL
Correlation Coefficient (r²)	> 0.998
Lower Limit of Quantitation (LLOQ)	0.1 μg/mL
Accuracy (% Bias)	Within ±15% (±20% at LLOQ)
Precision (%RSD)	< 15% (< 20% at LLOQ)
Recovery	85 - 95%
Selectivity	No significant interference from endogenous plasma components.

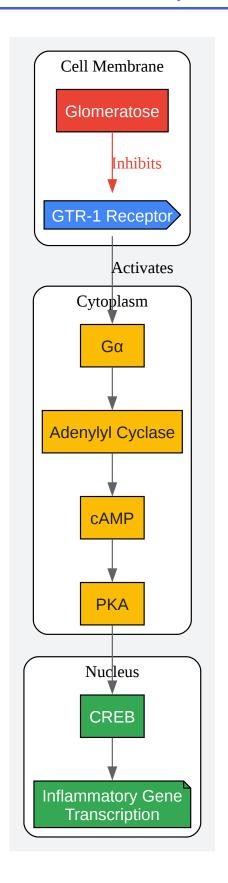
A representative chromatogram of a spiked plasma sample is shown below, demonstrating good separation and peak shape for both **Glomeratose a**nd the internal standard.

- Retention Time (Glomeratose): ~4.5 min
- Retention Time (IS Verapamil): ~5.8 min

## **Visualizations**







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